molecular formula C13H16BrClN2O2 B13873366 Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

Katalognummer: B13873366
Molekulargewicht: 347.63 g/mol
InChI-Schlüssel: WZGVRBHKGBJVNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with a complex structure, featuring a piperidine ring substituted with a pyridine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine. This intermediate is then reacted with piperidine-4-carboxylate under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H16BrClN2O2

Molekulargewicht

347.63 g/mol

IUPAC-Name

ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16BrClN2O2/c1-2-19-13(18)9-3-5-17(6-4-9)12-11(14)7-10(15)8-16-12/h7-9H,2-6H2,1H3

InChI-Schlüssel

WZGVRBHKGBJVNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.